

An In-Depth Technical Guide to 2-DIMETHYLAMINOPHENOL (CAS: 3743-22-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-DIMETHYLAMINOPHENOL**

Cat. No.: **B184030**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Dimethylaminophenol** (CAS: 3743-22-4), an organic compound with significant applications in chemical synthesis and potential pharmacological relevance. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities, with a particular focus on its role as an inhibitor of Lactoylglutathione lyase. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

2-Dimethylaminophenol, also known as o-(Dimethylamino)phenol, is an aromatic compound featuring a phenol ring substituted with a dimethylamino group at the ortho position. It typically appears as a white to light yellow crystalline solid and is soluble in polar organic solvents.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	3743-22-4	[2]
Molecular Formula	C ₈ H ₁₁ NO	[2]
Molecular Weight	137.18 g/mol	[2]
Appearance	White to off-white solid	[3]
Melting Point	45°C	
Boiling Point	252.03°C (estimated)	
Density	1.063 g/cm ³ (estimated)	
pKa	10.62 ± 0.10 (Predicted)	
Solubility	Soluble in water, alcohols, and ether.	

Spectroscopic Data

The structural identification of **2-Dimethylaminophenol** is confirmed through various spectroscopic techniques.

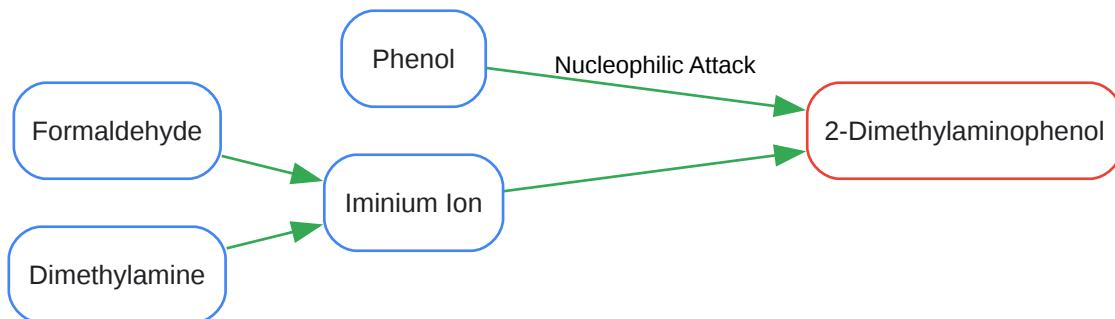
Technique	Key Peaks/Signals
¹ H NMR	Spectral data for the analogous phenol indicates aromatic protons typically resonate between 7-8 ppm, while the hydroxyl proton signal appears between 3-8 ppm. ^[4] The dimethylamino group's methyl protons would likely appear as a singlet in the upfield region.
¹³ C NMR	For phenol, the carbon attached to the hydroxyl group (C1) is significantly deshielded. Due to symmetry in the phenol ring, C2 and C6, as well as C3 and C5, are equivalent. ^[5] The presence of the dimethylamino group at the C2 position in 2-dimethylaminophenol would alter this symmetry and the chemical shifts of the aromatic carbons.
FT-IR (KBr, cm ⁻¹)	The infrared spectrum of a phenol typically shows a broad O-H stretching vibration from 3200-3600 cm ⁻¹ , aromatic C-H stretching from 3000-3100 cm ⁻¹ , C=C aromatic ring stretches around 1500-1600 cm ⁻¹ , and a C-O stretch around 1220 cm ⁻¹ . ^[5]
Mass Spectrometry (EI)	Phenols generally exhibit a strong molecular ion peak. Common fragmentation patterns for phenols include the loss of CO (M-28) and HCO (M-29). ^[4] The presence of the dimethylamino group would introduce additional characteristic fragmentation pathways.

Synthesis of 2-Dimethylaminophenol

The primary method for the synthesis of **2-Dimethylaminophenol** is the Mannich reaction, which involves the aminoalkylation of phenol.^[1]

Experimental Protocol: Mannich Reaction

This protocol describes the synthesis of **2-Dimethylaminophenol** from phenol, formaldehyde, and dimethylamine. The ortho-directing nature of the hydroxyl group on the phenol ring favors the formation of the 2-substituted product.


Materials:

- Phenol
- Formaldehyde (37% aqueous solution)
- Dimethylamine (40% aqueous solution)
- Ethanol
- Hydrochloric Acid
- Sodium Hydroxide
- Dichloromethane
- Anhydrous Sodium Sulfate

Procedure:

- In a round-bottom flask, dissolve phenol (1 equivalent) in ethanol.
- Cool the mixture in an ice bath and add dimethylamine (1.1 equivalents).
- Slowly add formaldehyde (1.1 equivalents) to the cooled and stirred mixture.
- Allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture and acidify to pH 2-3 with hydrochloric acid.
- Wash the aqueous layer with dichloromethane to remove unreacted phenol.
- Basify the aqueous layer to pH 9-10 with sodium hydroxide to precipitate the product.

- Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

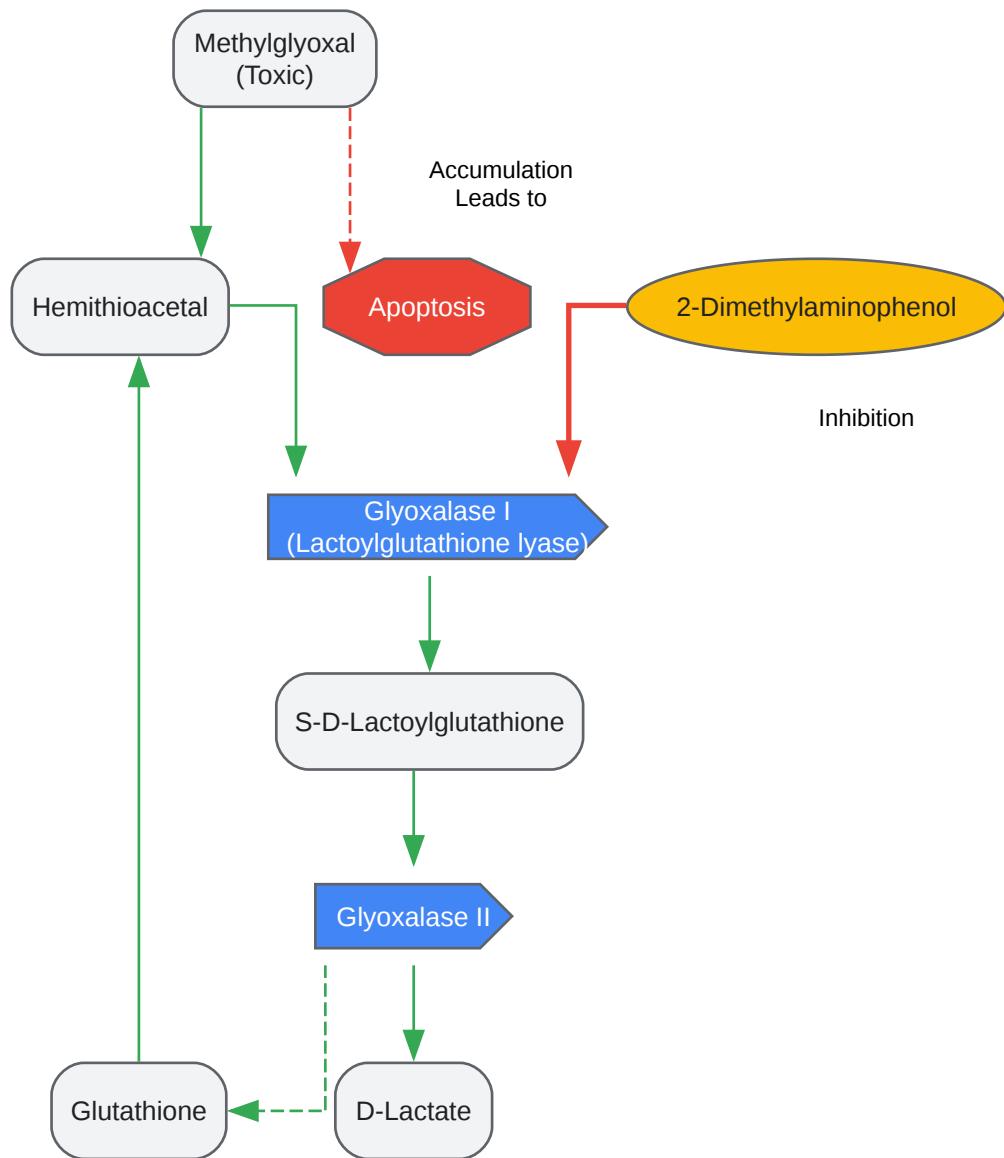
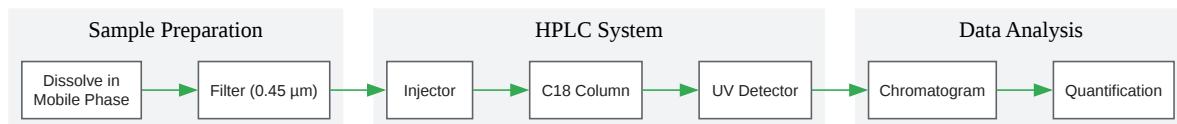
Synthesis of **2-Dimethylaminophenol** via Mannich Reaction.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of **2-Dimethylaminophenol**.

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of aminophenols, which can be optimized for **2-Dimethylaminophenol**.



Instrumentation and Conditions:

- HPLC System: Standard HPLC with UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer. A common starting point is a 50:50 (v/v) ratio.^[4]
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 275 nm for aminophenols).^[4]

- Injection Volume: 10 μL .

Procedure:

- Prepare a standard stock solution of **2-Dimethylaminophenol** in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 μm filter.
- Inject the standards and the sample onto the HPLC system.
- Quantify the amount of **2-Dimethylaminophenol** in the sample by comparing its peak area to the calibration curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-DIMETHYLAMINOPHENOL (CAS: 3743-22-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184030#2-dimethylaminophenol-cas-number-3743-22-4-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

